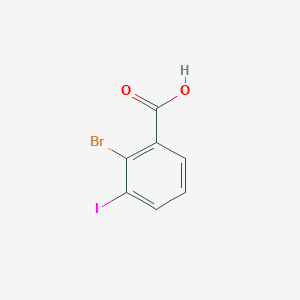

2-Bromo-3-iodobenzoic acid

描述

Significance of Polyhalogenated Benzoic Acids in Contemporary Chemical Synthesis

Polyhalogenated benzoic acids are a class of organic compounds that serve as critical precursors and intermediates in a wide array of synthetic applications. Their importance stems from the presence of multiple halogen atoms, which can be selectively functionalized to build intricate molecular architectures. google.com In drug discovery, the incorporation of halogens into a lead candidate can enhance its lipophilicity and ability to penetrate lipid membranes. wikipedia.org

The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br) is a cornerstone of their utility. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond, which in turn is more reactive than the carbon-chlorine bond. This reactivity gradient allows for regioselective cross-coupling reactions, where one halogen can be selectively replaced while the others remain intact for subsequent transformations. acs.org This stepwise functionalization is invaluable for the controlled synthesis of highly substituted aromatic compounds.

Furthermore, polyhalogenated benzoic acids are precursors for other important reagents, such as hypervalent iodine compounds like 2-iodoxybenzoic acid (IBX), which are prized as mild and selective oxidizing agents in modern organic synthesis. mdpi.comsioc-journal.cnresearchgate.net The ability to convert these scaffolds into a variety of other functional groups makes them indispensable tools for chemists in academia and industry. google.com

Historical Context of 2-Bromo-3-iodobenzoic Acid within Aromatic Halogen Chemistry

The synthesis of compounds like this compound is rooted in the long history of aromatic halogenation, a fundamental transformation in organic chemistry. youtube.comstudymind.co.uk Early methods for introducing halogens onto an aromatic ring often involved direct reaction with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst. youtube.comrsc.org

A pivotal development was the discovery of the Sandmeyer reaction in 1884, which provided a reliable method for converting aryl amines into aryl halides via the formation of a diazonium salt intermediate. bohrium.com This reaction remains a widely used strategy for the synthesis of aryl bromides and iodides. For instance, the synthesis of halogenated benzoic acids frequently employs a Sandmeyer-type reaction starting from an appropriate aminobenzoic acid precursor. chemicalbook.comgoogle.com This classic transformation involves diazotization of the amino group with a nitrite (B80452) salt in acidic conditions, followed by the introduction of the halide using a copper(I) salt or potassium iodide. bohrium.comchemicalbook.com

Over time, the field has evolved from using elemental halogens and harsh catalysts to employing milder and more selective halogenating agents like N-halosuccinimides (e.g., NBS for bromination, NIS for iodination), which offer improved handling and functional group tolerance. rsc.org The preparation of a specific regioisomer like this compound relies on the strategic application of these established and refined synthetic methodologies, often involving a multi-step sequence to install the different halogens in the correct positions.

Research Landscape and Emerging Trends for Aryl Halide Scaffolds

Aryl halide scaffolds, including polyhalogenated benzoic acids, are at the forefront of contemporary chemical research, serving as foundational structures in medicinal chemistry, materials science, and catalysis. wiley.commdpi.com A dominant trend is their extensive use in metal-catalyzed cross-coupling reactions to construct complex molecules. The ability to perform selective couplings at different halogen sites on the same molecule is a powerful strategy for building molecular complexity efficiently. acs.org

Emerging research areas are pushing the boundaries of how these scaffolds are used:

On-Surface Synthesis: In materials science, aryl halide precursors are used in Ullmann-type coupling reactions on metal surfaces to construct well-defined, carbon-based nanostructures with high precision, such as one-dimensional molecular chains and two-dimensional networks. mdpi.com

Automated and Flow Synthesis: High-throughput methods, including electrochemical arylation and continuous-flow microreactor technologies, are being developed for the rapid synthesis of compound libraries from aryl halide building blocks. wiley.comacs.org These automated platforms accelerate the discovery of new drug candidates and functional materials. acs.org

Novel Therapeutic Modalities: Aryl halide scaffolds are being incorporated into advanced therapeutic agents. For example, they are used in the synthesis of PROTACs (proteolysis-targeting chimeras), which represent a new frontier in targeted protein degradation. wiley.com

C-H Activation: The halogens on an aromatic ring can serve as directing groups to facilitate transition-metal-catalyzed C-H activation at other positions on the ring, enabling novel and efficient bond formations that bypass traditional functional group manipulations. chemicalbook.com

Table 2: Key Synthetic Reactions Featuring Aryl Halide Scaffolds

| Reaction Name | Description | Significance |

|---|---|---|

| Sandmeyer Reaction | Conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. bohrium.com | A classic and reliable method for introducing Cl, Br, and I onto an aromatic ring. bohrium.com |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Forms carbon-carbon bonds with high functional group tolerance, widely used in pharmaceutical synthesis. |

| Ullmann Coupling | A copper-catalyzed reaction that couples two aryl halides to form a biaryl. Modern versions can occur on surfaces. mdpi.com | Essential for synthesizing biaryl compounds and, in modern applications, for creating ordered carbon nanostructures on surfaces. mdpi.com |

| Halogen-Lithium Exchange | Rapid reaction of an aryl halide with an organolithium reagent (e.g., n-BuLi) to form a highly reactive aryllithium intermediate. acs.org | Enables subsequent reactions with a wide range of electrophiles, often utilized in flow chemistry for rapid synthesis. acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQSFNIMAOUADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612928 | |

| Record name | 2-Bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855198-37-7 | |

| Record name | 2-Bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Iodobenzoic Acid and Its Structural Analogues

Regioselective Synthesis Strategies for 2-Bromo-3-iodobenzoic Acid

Achieving the specific 1,2,3-substitution pattern of this compound is a synthetic challenge that necessitates highly regioselective methods. The following sections detail several established and advanced approaches to control the introduction of halogen atoms onto the benzoic acid scaffold.

Direct halogenation of benzoic acid typically leads to meta-substituted products due to the deactivating, meta-directing nature of the carboxylic acid group. However, sequential halogenation can be controlled to achieve other substitution patterns, though this often requires harsh conditions or specific catalysts. For instance, the direct bromination of benzoic acid can be achieved using bromine in the presence of a catalyst. The reaction of benzoic acid with bromine occurs via electrophilic substitution, where the carboxyl group directs the incoming electrophile to the meta position. ijisrt.com

Achieving ortho-substitution often requires alternative strategies, such as using a blocking group. A tertiary butyl group can be introduced onto the aromatic ring to block more reactive positions, directing bromination to the desired ortho position, after which the blocking group is removed. researchgate.net The synthesis of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid can be accomplished through direct iodination or bromination of 2,3,4-trifluorobenzoic acid in the presence of an oxidizing agent, a process that offers high yield and regioselectivity. google.com

The Sandmeyer reaction and related diazotization-iodination pathways provide a reliable method for introducing iodine onto an aromatic ring by replacing an amino group. This strategy is particularly useful when direct iodination is difficult or lacks regioselectivity. The process involves converting a primary aromatic amine to a diazonium salt, which is then displaced by an iodide.

This pathway is a cornerstone for preparing various halogenated aromatic compounds. For example, 1-fluoro-2-bromo-3-iodobenzene is synthesized by first obtaining 1-fluoro-2-bromo-3-aminobenzene, which then undergoes a diazotization-iodination reaction. google.com This general methodology can be applied to substituted benzoic acids. For the synthesis of a bromo-iodobenzoic acid, an appropriate bromo-aminobenzoic acid precursor is subjected to diazotization using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium. The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the target iodo-substituted compound. This method has been successfully used to prepare 2-bromo-5-iodobenzoic acid from 5-amino-2-bromobenzoic acid. google.com The conversion of aminobenzoic acids, which can be derived from biological sources, into other useful platform chemicals via diazonium salts is a well-established green chemistry approach. scirp.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryl-metal species can then be trapped with an electrophile, such as a halogen source.

The carboxylate group itself can act as a directing group. Unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.org This allows for the introduction of a substituent at the 3-position. This methodology provides a highly regioselective alternative to classical electrophilic aromatic substitution. Boron-directed strategies also offer a metal-free approach to ortho-halogenation. By converting a C-H bond to a C-B bond, subsequent oxidative halodeboronation can introduce a halogen atom with high precision. gu.se For the synthesis of this compound, one could envision starting with 2-bromobenzoic acid, performing a directed metalation at the 3-position, and then quenching with an iodine source.

While this compound itself is an achiral molecule, its derivatives can possess chiral centers, making stereoselective synthesis relevant. Methodologies that control the spatial arrangement of atoms are crucial in pharmaceutical and materials science.

For instance, derivatives of 2-iodobenzoic acids can be used in regio- and stereoselective reactions. A copper(I) oxide-mediated one-pot synthesis has been developed to produce (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. rsc.orgrsc.org This reaction proceeds with high stereoselectivity, exclusively forming the Z-isomer. This domino reaction involves the in-situ formation of a 2-alkynylbenzoic acid, followed by an intramolecular cyclization that dictates the stereochemical outcome. rsc.org Such catalytic domino reactions are efficient as they reduce the number of synthetic steps, minimize waste, and can control stereochemistry effectively. rsc.org

Synthesis of Halogenated Benzoic Acid Derivatives Precursors

Functionalization of Iodobenzoic Acid Scaffolds

The functionalization of iodobenzoic acid scaffolds is a key strategy for the synthesis of more complex derivatives. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.

More advanced techniques for the functionalization of benzoic acid scaffolds include palladium-catalyzed C-H activation. This modern approach allows for the direct introduction of substituents at positions ortho to the carboxylic acid group, which acts as a directing group. For example, palladium(II) catalysts can facilitate the ortho-C-H bromination and iodination of arylacetamides, where the imidic acid form, generated in situ, directs the halogenation. nih.gov Similarly, palladium-catalyzed ortho-halogenation of benzoic acids can be achieved using N-halosuccinimides as the halogen source. nih.gov These methods offer a more direct and often more regioselective route to polysubstituted benzoic acids compared to traditional multi-step syntheses.

Synthesis of 3-Bromo-2-iodobenzoic acid

Currently, detailed experimental procedures for the synthesis of 3-bromo-2-iodobenzoic acid are not widely reported in readily accessible scientific literature. However, a plausible synthetic route can be envisioned starting from 3-bromo-2-aminobenzoic acid, utilizing the Sandmeyer reaction. This would involve the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a solution of potassium iodide to introduce the iodine atom at the 2-position. The success of this reaction would depend on the stability of the intermediate diazonium salt and the relative reactivity of the starting material.

Synthesis of 2-Bromo-5-iodobenzoic acid

The synthesis of 2-bromo-5-iodobenzoic acid is well-documented and can be achieved through a Sandmeyer reaction starting from 5-amino-2-bromobenzoic acid. google.com In a typical procedure, 5-amino-2-bromobenzoic acid is mixed with an inorganic acid, an organic solvent, and water. The resulting mixture is then treated with an aqueous solution of a nitrite salt to form the corresponding diazonium salt. Subsequent addition of an aqueous solution of an iodinating agent, such as sodium iodide, leads to the formation of 2-bromo-5-iodobenzoic acid. The reaction is then quenched with an aqueous solution of sodium bisulfite. google.com

A detailed experimental example involves the sequential addition of 35% hydrochloric acid, water, methanol, and 5-amino-2-bromobenzoic acid into a reaction vessel. The mixture is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise. After a period of insulation at 0°C, an aqueous solution of sodium iodide is added, and the reaction is allowed to warm to 10°C. google.com

Table 1: Synthesis of 2-Bromo-5-iodobenzoic acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|

Synthesis of 4-Bromo-2-iodobenzoic acid

Specific experimental details for the synthesis of 4-bromo-2-iodobenzoic acid are not extensively described in the reviewed literature. However, a synthetic pathway can be proposed based on established methodologies. A likely precursor for this compound would be 4-bromo-2-aminobenzoic acid. Employing a Sandmeyer reaction, the amino group at the 2-position could be converted to an iodo group. This would involve diazotization of 4-bromo-2-aminobenzoic acid with sodium nitrite in an acidic medium, followed by the addition of potassium iodide. The regioselectivity of this reaction is expected to be high, yielding the desired 4-bromo-2-iodobenzoic acid.

Synthesis of 6-Bromo-2-fluoro-3-iodobenzoic acid

Synthesis of 2-Bromo-3-chloro-5-iodobenzoic acid

Detailed experimental procedures for the synthesis of 2-bromo-3-chloro-5-iodobenzoic acid are not explicitly available in the surveyed literature. A potential synthetic approach could start from a pre-functionalized aniline (B41778) derivative. For instance, a plausible precursor could be 2-bromo-3-chloro-5-aminobenzoic acid. The synthesis of this precursor would itself be a multi-step process. Once obtained, the amino group could be converted to an iodo group using the Sandmeyer reaction, involving diazotization and subsequent treatment with potassium iodide.

A related synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) has been described, which starts from 2-chloro-4-bromo-6-iodoaniline. google.com In this procedure, the aniline derivative is dissolved in DMF and treated with isoamyl nitrite to form the diazonium salt, which is then decomposed to yield the deaminated product. google.com While this reaction removes the amino group rather than replacing it with iodine, it demonstrates the feasibility of manipulating highly halogenated anilines, which could serve as intermediates in the synthesis of the corresponding benzoic acids.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques for the preparation of halogenated benzoic acids, often providing greater efficiency and regioselectivity than classical methods. One of the most powerful techniques is palladium-catalyzed C-H functionalization. This approach utilizes a palladium catalyst to selectively activate and functionalize a C-H bond, often directed by a nearby functional group. For benzoic acids, the carboxyl group can act as a directing group, facilitating halogenation at the ortho position. nih.gov

The reaction conditions for palladium-catalyzed C-H halogenation typically involve a palladium(II) salt, such as palladium(II) acetate, and a halogenating agent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The choice of solvent, temperature, and any additives can significantly influence the reaction's outcome. For instance, the regioselective ortho-C-H bromination and iodination of arylacetamides has been achieved using a palladium(II) catalyst with N-halosuccinimides. nih.gov

Another advanced approach is directed ortho-metalation (DoM). This method involves the deprotonation of an aromatic C-H bond ortho to a directing group using a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. For benzoic acids, the carboxyl group can direct lithiation to the ortho position.

Solvent- and catalyst-free reaction conditions are also being explored as part of the move towards greener chemistry. For example, the bromination of benzoic acid has been investigated using sonication, which can promote the reaction without the need for a solvent or catalyst. ijisrt.com These advanced techniques provide powerful tools for the synthesis of complex molecules like this compound and its analogs, offering alternatives to traditional multi-step sequences.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool, often eliminating the need for bulk solvents. nih.govacs.org This technique, typically employing a ball mill, initiates reactions through grinding, shearing, or friction between solid reactants. nih.gov For the synthesis of halogenated organic compounds, mechanochemical methods offer a promising alternative to traditional solution-based protocols. rsc.org

While a specific, documented mechanochemical synthesis for this compound is not prevalent, the principles can be applied based on similar transformations. nih.gov A potential approach could involve the direct halogenation of a suitable benzoic acid precursor by co-grinding it with a halogen source. For instance, the halogenation of various aromatic compounds has been successfully achieved by milling the substrate with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). beilstein-journals.orgnih.gov

A hypothetical mechanochemical synthesis of this compound could start from either 2-bromobenzoic acid or 3-iodobenzoic acid. The solid substrate would be milled with the appropriate N-halosuccinimide in a stainless steel or zirconium oxide vessel. In some cases, a catalyst, such as palladium(II) acetate, may be required to facilitate C-H bond activation and functionalization. beilstein-journals.orgnih.gov

Table 1: Conceptual Mechanochemical Synthesis Parameters

| Parameter | Description | Potential Value for this compound Synthesis |

|---|---|---|

| Starting Material | The benzoic acid derivative to be halogenated. | 2-Bromobenzoic acid or 3-Iodobenzoic acid |

| Halogenating Agent | Solid-state source of bromine or iodine. | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) |

| Milling Frequency | The speed of the mill's oscillation. | 20-30 Hz |

| Reaction Time | Duration of mechanical milling. | 1-3 hours |

| Catalyst (if needed) | Facilitates regioselective C-H halogenation. | Palladium(II) Acetate (Pd(OAc)₂) with an acid additive |

| Grinding Media | Balls used to impart mechanical energy. | Stainless steel or Zirconium oxide balls |

This solvent-free approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ijacskros.comajchem-a.com Unlike conventional heating which relies on conduction, microwave irradiation heats the reaction mixture volumetrically and uniformly by interacting with polar molecules, leading to rapid temperature increases. researchgate.net This efficient energy transfer can accelerate reaction rates, often by orders of magnitude. ajchem-a.com

For the synthesis of this compound, a microwave-assisted protocol could be adapted from palladium-catalyzed C-H halogenation reactions. nih.govresearchgate.net A plausible route would involve heating a mixture of 2-bromobenzoic acid, an iodine source like N-iodosuccinimide, a palladium catalyst, and an appropriate solvent in a sealed vessel under microwave irradiation. The choice of solvent is crucial, as it must be able to absorb microwave energy effectively. Polar solvents like dimethylformamide (DMF) or 1,2-dichloroethane (B1671644) (DCE) are often employed. nih.gov

The key advantages of this approach are speed and efficiency. A reaction that might take several hours under conventional reflux conditions could potentially be completed in minutes using a microwave reactor. researchgate.netrasayanjournal.co.in This rapid heating also minimizes the formation of unwanted side products, leading to a cleaner reaction profile and simpler purification. ijacskros.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Halogenation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours ajchem-a.com |

| Energy Input | Indirect, slow heating of vessel and contents | Direct, rapid heating of polar molecules researchgate.net |

| Temperature Control | Potential for temperature gradients | Precise and uniform temperature control ijprdjournal.com |

| Product Yield | Moderate to good | Often higher due to reduced side reactions ajchem-a.com |

| Purity | Variable, may require extensive purification | Generally higher, cleaner product profile ijacskros.com |

This methodology is also amenable to scale-up, with specialized large-capacity microwave reactors available for producing kilogram quantities of material without needing to significantly alter reaction parameters. ajchem-a.com

Solvent-Free Synthesis Methodologies

Solvent-free synthesis represents a significant step towards sustainable chemistry, directly addressing the environmental and safety concerns associated with volatile organic solvents. ijrpr.com These reactions are performed using only the neat reactants or by incorporating them onto solid supports like clays (B1170129) or silica. The energy required to initiate the reaction can be supplied by thermal means, microwave irradiation, or mechanical force (mechanochemistry).

Mechanochemical synthesis, as described in section 2.3.1, is a primary example of a solvent-free methodology. pharmafeatures.com By eliminating solvents, these processes reduce pollution, simplify experimental procedures and work-ups, and lower handling costs, which is particularly advantageous for industrial applications.

Another approach is to conduct the reaction with neat reactants under thermal or microwave conditions. For example, the synthesis of certain heterocycles has been achieved by heating the solid reactants in the presence of an acid catalyst, which also acts as the solvent, under microwave irradiation. nih.gov A similar strategy could be envisioned for the halogenation of a benzoic acid derivative, where the reactants are mixed and heated without any additional solvent. This approach is highly atom-economical and minimizes waste generation. jocpr.com

Table 3: Key Principles of Solvent-Free Synthesis

| Principle | Description | Relevance to this compound |

|---|---|---|

| Waste Reduction | Eliminates solvent waste, a major contributor to chemical pollution. jocpr.com | Significantly improves the environmental footprint of the synthesis. |

| Process Simplification | Reduces steps for solvent handling, removal, and recycling. | Leads to a more efficient and cost-effective manufacturing process. |

| Enhanced Reactivity | Higher concentration of reactants can lead to faster reaction rates. | May allow for shorter reaction times and lower energy consumption. |

| Safety | Reduces risks associated with flammable, toxic, or volatile solvents. | Creates a safer laboratory and industrial environment. |

The adoption of solvent-free conditions is a core tenet of green chemistry, offering a pathway to more environmentally benign and economically viable chemical manufacturing. rsc.org

Large-Scale Synthesis Considerations for Industrial and Academic Applications

Scaling a chemical synthesis from the laboratory bench to an industrial or pilot-plant scale introduces a new set of challenges that go beyond simply increasing the quantities of reagents. catsci.comlabmanager.com For a compound like this compound, which may serve as a key pharmaceutical intermediate, a robust, safe, and cost-effective large-scale process is essential.

Key considerations include:

Route Selection and Cost of Materials: The synthetic route must be efficient and utilize readily available, cost-effective starting materials and reagents. catsci.com A multi-step laboratory synthesis might need to be redesigned for a more convergent and economical industrial process.

Process Safety and Thermal Hazards: Exothermic reactions that are easily managed in small flasks can become dangerous runaway reactions in large reactors. catsci.com The heat generated by the reaction must be effectively controlled and dissipated. A thorough process hazard analysis (PHA) is required to identify potential risks, including thermal runaway, pressure buildup, and material compatibility. labmanager.commt.com

Engineering and Equipment: The physical properties of the reaction mixture (e.g., viscosity, solubility) can impact mixing and heat transfer on a large scale. The choice of reactor material, agitator design, and heating/cooling systems are critical engineering decisions. iajps.com

Atom Economy and Waste Management: An ideal industrial process maximizes the incorporation of atoms from the reactants into the final product (high atom economy) and minimizes waste. catsci.com The disposal of byproducts and spent reagents must be managed in an environmentally responsible and cost-effective manner.

Purity and Regulatory Compliance: The final product must meet stringent purity specifications. pharmafeatures.com The process must be reproducible and validated to ensure consistent quality from batch to batch, adhering to Good Manufacturing Practices (GMP) if intended for pharmaceutical use. iajps.com

Table 4: Summary of Large-Scale Synthesis Considerations

| Consideration | Key Question for this compound Synthesis |

|---|---|

| Safety | Is the halogenation step highly exothermic? What are the protocols for controlling it? mt.com |

| Cost | What are the costs of the starting materials (e.g., 2-bromobenzoic acid, NIS) at bulk scale? |

| Efficiency | Can the reaction time be minimized and the yield maximized to improve throughput? |

| Equipment | Is the reaction compatible with standard glass-lined or stainless steel reactors? iajps.com |

| Waste | How will the succinimide (B58015) byproduct and any catalyst residues be separated and disposed of? |

| Purity | What is the most efficient method for purification (e.g., recrystallization, extraction) at scale? |

Careful planning and process optimization are crucial to successfully transition the synthesis of this compound from a laboratory procedure to a viable industrial process. pharmafeatures.com

Reactivity and Mechanistic Investigations of 2 Bromo 3 Iodobenzoic Acid in Organic Transformations

Halogen Selectivity and Reactivity in Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of 2-bromo-3-iodobenzoic acid imparts a distinct reactivity profile, making it an excellent substrate for investigating halogen selectivity in cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of its utility in sequential and site-selective synthesis.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen. Generally, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl. mdpi.comnih.gov This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst. This inherent difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govyonedalabs.com When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs with high selectivity at the more reactive C-I bond. nih.gov This allows for the synthesis of 2-bromo-3-arylbenzoic acids, which are valuable intermediates for further functionalization.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine ligand and a base. The choice of ligand, base, and solvent can be crucial for achieving high yields and selectivity. researchgate.netmdpi.com The generally accepted mechanism involves the oxidative addition of palladium to the C-I bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table illustrates typical conditions based on reactions with similar dihaloaryl compounds.

| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | ~90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | ~92 |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The inherent reactivity difference between the C-I and C-Br bonds in this compound allows for selective alkynylation at the 3-position. This chemoselectivity has been demonstrated in related dihaloarenes, where the reaction proceeds preferentially at the aryl iodide site. wikipedia.orglibretexts.org

The reaction is usually carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgchemeurope.com The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium complex that has already undergone oxidative addition at the C-I bond. Reductive elimination then yields the arylalkyne product. Copper-free Sonogashira protocols have also been developed.

Table 2: Illustrative Conditions for Selective Sonogashira Coupling This table shows representative conditions for the selective alkynylation of dihaloarenes.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | ~93 |

Buchwald-Hartwig Amination and C-O Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. libretexts.orgwikipedia.org This reaction has become a central tool for constructing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgyoutube.com Given the higher reactivity of the C-I bond, this compound can undergo selective amination at the 3-position under carefully controlled conditions. nih.gov

The catalyst system typically consists of a palladium precursor and a sterically bulky, electron-rich phosphine ligand, along with a strong base. rug.nlacsgcipr.org The reaction mechanism involves oxidative addition of palladium to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally reductive elimination to form the C-N bond. wikipedia.org A related process, the Buchwald-Hartwig C-O bond formation, allows for the synthesis of aryl ethers from alcohols and aryl halides, following a similar mechanistic pathway and exhibiting the same halogen selectivity.

Table 3: Example Conditions for Selective Buchwald-Hartwig Amination This table provides general conditions for the selective amination of dihaloaryl substrates.

| Amine/Alcohol | Palladium Precatalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | C-N | ~91 |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | C-N | ~87 |

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org This reaction is valued for the low toxicity and stability of the organosilicon reagents. nih.gov For this compound, the Hiyama coupling is expected to proceed selectively at the C-I bond due to its greater reactivity toward oxidative addition by the palladium catalyst. wikipedia.org

A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that is competent for transmetalation. organic-chemistry.orgcore.ac.uk The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Fluoride-free protocols have also been developed. nih.gov

Table 4: Representative Conditions for Selective Hiyama Coupling This table outlines typical conditions for Hiyama coupling based on reactions with aryl iodides.

| Organosilane | Palladium Catalyst | Activator | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | ~88 |

| Vinyltrimethoxysilane | PdCl₂(PPh₃)₂ | TASF | Dioxane | ~85 |

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, typically involves the copper-catalyzed formation of a carbon-heteroatom bond between an aryl boronic acid and an N-H or O-H containing compound, such as an amine or alcohol. wikipedia.orgorganic-chemistry.orgresearchgate.net Unlike the palladium-catalyzed reactions discussed previously, the Chan-Lam coupling does not directly use an aryl halide as the electrophilic partner.

Therefore, this compound is not a direct substrate for the Chan-Lam reaction. To participate in this type of transformation, it would first need to be converted into the corresponding boronic acid derivative. This could be achieved, for example, through a Miyaura borylation reaction. Once the boronic acid is formed, it can then be coupled with various amines or alcohols under Chan-Lam conditions, which characteristically use a copper catalyst (such as copper(II) acetate) and can often be performed in the presence of air. wikipedia.orgyoutube.com The mechanism is believed to involve the formation of a copper-aryl complex, followed by interaction with the heteroatom nucleophile and reductive elimination from a copper(III) intermediate. wikipedia.org

Carboxyl Group Reactivity and Derivatization

The carboxylic acid functional group in this compound offers a reactive site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives such as esters and amides. These derivatization reactions expand the synthetic utility of the core molecule.

Esterification is a common transformation of carboxylic acids. This can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. rug.nl Alternatively, milder, non-acidic methods can be employed. For instance, reacting this compound with an alkyl halide in the presence of a base, or using coupling agents, can produce the corresponding esters in high yield. The esterification of a closely related compound, 2-iodobenzoic acid, has been successfully carried out using N-bromosuccinimide (NBS) as a catalyst with methanol. nih.gov

Amide bond formation is another fundamental derivatization of the carboxyl group. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species readily reacts with a primary or secondary amine to form the desired amide. Alternatively, a wide array of peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine under mild conditions.

These derivatization strategies significantly enhance the molecular diversity accessible from this compound, enabling its incorporation into more complex molecular architectures for various applications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives and intermediates for further synthesis.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard protocols. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. A milder, metal-free alternative involves the use of N-halosuccinimides (NXS) as catalysts. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient and selective catalyst for the direct esterification of aryl carboxylic acids, including halogenated ones like 2-iodobenzoic acid. nih.gov This method is tolerant of air and moisture, offering a simple synthetic and isolation procedure. nih.gov

Amidation: Amidation of this compound typically proceeds via a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive acyl halide. libretexts.orglibretexts.org The resulting acyl chloride or bromide can then react rapidly with ammonia, primary amines, or secondary amines to furnish the corresponding primary, secondary, or tertiary amides, respectively. libretexts.orglibretexts.org This reaction is often carried out in the presence of a base, such as pyridine or an excess of the amine, to neutralize the hydrogen halide byproduct and maintain the nucleophilicity of the amine. libretexts.org

A summary of representative esterification conditions for a related compound is presented below.

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Iodobenzoic acid | NBS (7 mol%) | MeOH | 70 | 20 | Methyl 2-iodobenzoate | 55 | nih.gov |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from this compound can be induced under specific conditions, proceeding through pathways influenced by the ortho-halogen substituent. The decarboxylation of aryl carboxylic acids is generally challenging but can be facilitated by radical mechanisms or under photoredox catalysis. nih.govrsc.org

For ortho-substituted benzoic acids, the decarboxylation process can involve hydrogen transfers from the hydroxyl group to the carboxyl group and from the carboxyl group to the alpha-carbon of the aryl ring. researchgate.net In some cases, a pseudo-unimolecular decomposition of the benzoic acid anion is the suggested mechanism, with the hydrogen transfer to the ring being the rate-determining step. researchgate.net

Recent advancements have demonstrated the decarboxylation of aryl carboxylic acids under mild, visible-light-mediated conditions. rsc.org This process is proposed to involve the in situ formation of an acyl hypobromite, which prevents unproductive hydrogen atom abstraction and allows for decarboxylation at significantly lower temperatures (e.g., 55 °C) than traditionally required. rsc.org The reaction of ortho-bromobenzoic acid under these conditions has been shown to proceed smoothly. rsc.org This suggests that this compound could likely undergo decarboxylation via a similar aryl radical intermediate, which could then be trapped for further functionalization.

Formation of Acyl Halides and Anhydrides

The conversion of this compound into acyl halides and anhydrides generates highly reactive intermediates that are pivotal for synthesizing a wide range of derivatives.

Acyl Halide Formation: Acyl chlorides are the most common acyl halides and are typically prepared by reacting the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org During this reaction, the hydroxyl group is converted into a superior leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.org Similarly, acyl bromides can be synthesized using reagents such as phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These reactions provide efficient routes to the acyl halides of this compound, which are not typically isolated but used directly as intermediates. libretexts.org

| Carboxylic Acid | Reagent | Product |

| R-COOH | SOCl₂ or (COCl)₂ | R-COCl (Acyl chloride) |

| R-COOH | PBr₃ | R-COBr (Acyl bromide) |

Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized from this compound. A common laboratory method involves the reaction of its acyl chloride derivative with a carboxylate salt or with another molecule of the carboxylic acid itself. libretexts.org This reaction proceeds through nucleophilic acyl substitution, where the carboxylate attacks the electrophilic carbonyl carbon of the acyl chloride.

Intramolecular Cyclization and Annulation Reactions

The presence of halogens at the 2- and 3-positions of the benzoic acid scaffold provides handles for intramolecular cyclization reactions, enabling the construction of various heterocyclic systems.

Oxidative Cyclization Reactions

Oxidative cyclization reactions offer a powerful strategy for forming rings. In the context of substrates like this compound, these reactions can be mediated by various reagents, including hypervalent iodine compounds or transition metals. mdpi.comrsc.orgacs.org Iodine-promoted halocyclization is a well-established method where an intramolecular nucleophile attacks a double or triple bond that has been activated by an electrophilic halogen source. mdpi.com For precursors derived from this compound, where the carboxylate could act as an internal nucleophile, oxidative cyclization could lead to the formation of lactone-containing heterocycles. For instance, the iodine-mediated oxidative cyclization of 1,3-diphenylprop-2-en-1-ones is believed to proceed through the electrophilic addition of iodine to the double bond, followed by intramolecular conjugate addition of a hydroxyl group. mdpi.com

Ring-Closing Metathesis Strategies involving 2-iodobenzoic acid precursors

Ring-closing metathesis (RCM) is a powerful tool for constructing cyclic molecules, particularly macrocycles and other complex ring systems. While RCM is primarily a reaction of dienes, precursors derived from 2-iodobenzoic acid (and by extension, this compound) can be elaborated into suitable diene substrates. This would typically involve converting the carboxylic acid to an ester or amide and then introducing two separate olefin-containing chains into the molecule through cross-coupling reactions at the C-I and/or C-Br positions. Once the diene precursor is synthesized, treatment with a standard RCM catalyst (e.g., a Grubbs or Schrock catalyst) would initiate the cyclization, leading to the formation of a new ring system fused or appended to the benzoic acid core. The versatility of this approach allows for the synthesis of a wide variety of ring sizes and functionalities.

Synthesis of Lactones and Isocoumarins from 2-halobenzoic acids

The synthesis of lactones, particularly isocoumarins, is a prominent application of 2-halobenzoic acids, demonstrating the utility of the ortho-halogen as a synthetic handle for cyclization. wikipedia.orgorganic-chemistry.org

Isocoumarin Synthesis: A highly efficient method for synthesizing 3-substituted and 3,4-disubstituted isocoumarins involves the copper-catalyzed reaction of 2-halobenzoic acids (both 2-iodo- and 2-bromobenzoic acids) with alkynes. ias.ac.inorganic-chemistry.orgnih.gov This transformation proceeds via a tandem C-C coupling and endo-esterification sequence. ias.ac.in The reaction is typically performed in a solvent like DMSO or toluene, with a base such as K₂CO₃, and a copper(I) or copper(II) catalyst. ias.ac.inorganic-chemistry.org This method exhibits broad substrate compatibility, tolerating a range of functional groups on both the benzoic acid and the alkyne partner. ias.ac.inias.ac.in

Below is a table summarizing the conditions for a copper-catalyzed isocoumarin synthesis.

| 2-Halobenzoic Acid | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) | Reference |

| 2-Iodobenzoic acid | Dimethyl acetylenedicarboxylate | CuCl₂ | K₂CO₃ | Toluene | 130 | 83 | organic-chemistry.org |

| 2-Bromobenzoic acid | Phenylacetylene | Cu(I) | K₂CO₃ | DMSO | 100 | 8-81 | ias.ac.inias.ac.in |

These cyclization strategies highlight the synthetic potential of the this compound framework in constructing complex heterocyclic molecules of potential biological and pharmacological significance. ias.ac.in

General Reactivity Studies and Reaction Kinetics of this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a bromine atom, and an iodine atom on a benzene (B151609) ring. Its reactivity in organic transformations is dictated by the electronic and steric interplay of these three substituents. The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitutions due to its electron-withdrawing nature. youtube.comquora.com Conversely, the halogen substituents (bromo and iodo) are deactivating yet ortho-, para-directing. uci.edulibretexts.orglibretexts.org This complex substitution pattern makes this compound an interesting substrate for studying regioselectivity and reaction mechanisms in various organic reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edumasterorganicchemistry.com The rate and regioselectivity of EAS reactions on a substituted benzene ring are governed by the nature of the substituents already present. Substituents are broadly classified as activating or deactivating, and as either ortho-, para-directing or meta-directing. libretexts.org

In this compound, all three substituents—carboxyl, bromo, and iodo—are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. quora.comuci.edulibretexts.org This deactivation stems from the electron-withdrawing inductive effects of the halogens and the strong resonance and inductive withdrawal by the carboxylic acid group.

The directing effect of these groups determines the position of the incoming electrophile.

Carboxylic Acid (-COOH): This group is a strong meta-director. youtube.comquora.com It withdraws electron density from the ortho and para positions through resonance, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.

The substitution pattern on this compound is a result of the competing directing effects of these three groups. The available positions for substitution are C4, C5, and C6.

Position C4: Ortho to the iodine and meta to the bromine.

Position C5: Para to the iodine, meta to the carboxylic acid, and ortho to the bromine. This position is strongly favored by the meta-directing carboxyl group and also receives ortho/para direction from both halogens.

Position C6: Ortho to the carboxylic acid and meta to the iodine.

Given the strong meta-directing influence of the carboxyl group and the reinforcing ortho/para direction from the halogens towards C5, electrophilic substitution is expected to occur predominantly at the C5 position. Steric hindrance may play a role, but the electronic factors strongly favor this outcome.

| Substituent | Position on Ring | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOH | C1 | Deactivating | Meta | C5 |

| -Br | C2 | Deactivating | Ortho, Para | C4 (Para), C6 (Ortho - Sterically hindered) |

| -I | C3 | Deactivating | Ortho, Para | C5 (Para), C1 (Ortho - Occupied) |

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard conditions. ck12.org This is due to the high energy required to break the strong carbon-halogen bond, which has partial double-bond character from resonance, and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile. However, Nucleophilic Aromatic Substitution (SNAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups. ck12.orgbyjus.com

The carboxylic acid group at the C1 position acts as an electron-withdrawing group, which can facilitate SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. ck12.orgbyjus.com

In this compound, two potential leaving groups are present: the bromide at C2 and the iodide at C3.

Substitution of Bromide (at C2): The bromide is ortho to both the carboxylic acid and the iodide. The ortho-carboxyl group can stabilize the Meisenheimer complex through resonance and induction.

Substitution of Iodide (at C3): The iodide is ortho to the bromide and meta to the carboxylic acid. A meta-substituent offers less stabilization for the anionic intermediate compared to an ortho or para substituent. byjus.com

Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the bromide ion.

The reactivity in SNAr reactions also depends on the nature of the leaving group. In contrast to SN1 and SN2 reactions, where iodide is an excellent leaving group, the trend is often reversed in SNAr. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.comyoutube.com More electronegative halogens can increase the electrophilicity of the carbon atom they are attached to, accelerating the nucleophilic attack. This leads to a typical reactivity order of F > Cl > Br > I. masterorganicchemistry.com However, the specific reaction conditions and the nature of the nucleophile can influence the outcome.

Radical Reactions

Radical reactions involving aryl halides often proceed via the homolytic cleavage of the carbon-halogen bond. This cleavage can be initiated by heat, light (photochemical reaction), or a radical initiator. ucr.eduuomustansiriyah.edu.iq The stability of the resulting aryl radical and the bond dissociation energy of the carbon-halogen bond are key factors in these reactions.

The bond dissociation energies for carbon-halogen bonds in aromatic systems follow the trend C-Cl > C-Br > C-I. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to homolytic cleavage.

| Bond | Approximate BDE (kJ/mol) |

|---|---|

| Aryl C-Br | ~335 |

| Aryl C-I | ~272 |

Note: Values are approximate for a generic aryl halide and can vary based on the specific molecular structure.

Given the lower bond dissociation energy of the C-I bond, radical reactions involving this compound are expected to occur preferentially at the C3 position. For instance, in a radical reduction reaction using a reagent like tributyltin hydride, the iodine atom would be selectively replaced by a hydrogen atom to yield 2-bromobenzoic acid. Similarly, in radical-mediated coupling reactions, the C-I bond would be the primary site of reactivity. The formation of the aryl radical at C3 would be the key initiation or propagation step in such transformations. masterorganicchemistry.com

Reaction Mechanism Elucidation using Spectroscopic and Computational Methods

Understanding the intricate reaction mechanisms of a polysubstituted molecule like this compound relies heavily on a combination of spectroscopic analysis and computational modeling. escholarship.org These methods provide insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to obtain through experimental observation alone.

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and any stable intermediates formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the products, thereby revealing the regioselectivity of a reaction. For example, in an electrophilic substitution reaction, NMR analysis would confirm whether the new substituent has been added at the C4, C5, or C6 position. In-situ NMR monitoring can also track the concentration of species over time to determine reaction kinetics.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the functional groups present in the molecule. For instance, changes in the C=O stretching frequency of the carboxylic acid could indicate its involvement in intermediate formation.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm the outcome of substitution or fragmentation patterns in radical reactions.

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. escholarship.orgacs.org These methods can model the electronic structure of molecules and map out the potential energy surface of a reaction.

Transition State Analysis: DFT calculations can locate and characterize the transition state structures for different possible reaction pathways (e.g., electrophilic attack at C4 vs. C5 vs. C6). By calculating the activation energies associated with these transition states, researchers can predict the most likely reaction pathway and explain the observed regioselectivity.

Intermediate Stability: The stability of proposed intermediates, such as the Meisenheimer complex in SNAr reactions or the aryl radical, can be calculated. This helps to validate proposed mechanisms. For this compound, computational studies could compare the stability of the Meisenheimer complexes formed by nucleophilic attack at C2 versus C3, providing a theoretical basis for the observed reactivity.

Reaction Coordinate Diagrams: By computing the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This provides a detailed thermodynamic and kinetic profile of the reaction.

Through the synergistic use of these spectroscopic and computational tools, a comprehensive understanding of the reactivity and mechanistic pathways of this compound in various organic transformations can be achieved.

Applications of 2 Bromo 3 Iodobenzoic Acid in Complex Chemical Synthesis

Building Block for Aromatic and Heterocyclic Scaffolds

The strategic placement of two different halogen atoms ortho and meta to a carboxylic acid group makes 2-bromo-3-iodobenzoic acid a powerful building block for a variety of aromatic and heterocyclic systems. Chemists can leverage the different reactivities of the aryl-iodine and aryl-bromine bonds in metal-catalyzed cross-coupling reactions to introduce substituents in a controlled, stepwise manner.

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects and reactivity of the substituents. youtube.comlibretexts.orglibretexts.orgpressbooks.pub this compound is an excellent starting material for this purpose due to the well-established differences in reactivity between aryl iodides and aryl bromides in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive and undergoes oxidative addition to a metal center (like palladium) under milder conditions than the more robust carbon-bromine bond.

This reactivity difference allows for selective functionalization. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach provides a reliable route to tri- and tetra-substituted benzene (B151609) derivatives that would be difficult to access through sequential electrophilic aromatic substitution due to issues with regioselectivity.

Table 1: Differential Reactivity in Cross-Coupling Reactions

| Reaction Type | Typical Conditions | More Reactive Site (on this compound) | Less Reactive Site |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base (e.g., K₂CO₃), boronic acid | C-I (position 3) | C-Br (position 2) |

| Heck Coupling | Pd catalyst, base (e.g., Et₃N), alkene | C-I (position 3) | C-Br (position 2) |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | C-I (position 3) | C-Br (position 2) |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-I (position 3) | C-Br (position 2) |

Indole (B1671886) scaffolds are a cornerstone of many biologically active compounds. Halogenated benzoic acids serve as precursors in various indole synthesis methodologies. chemicalbook.com While direct examples using this compound are not extensively documented, its structure is amenable to established synthetic routes. For instance, a cross-coupling reaction could first be used to install a key fragment at the C-I position. Subsequent manipulation of the carboxylic acid and the remaining bromo-substituent could then be employed to construct the fused pyrrole (B145914) ring characteristic of indoles. The Pictet-Spengler reaction, which uses tryptamine (B22526) derivatives, is a prominent method for creating certain indole structures. chemicalbook.com

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govrsc.org The most common synthetic routes to quinazolinones start from 2-aminobenzoic acid (anthranilic acid) derivatives. researchgate.net

This compound can be envisioned as a precursor to substituted quinazolinones through several potential pathways. A key step would involve the conversion of a group at the 2-position into a nitrogen-containing functionality. For example, a Buchwald-Hartwig amination could replace the bromine atom with an amino group, transforming the molecule into a substituted anthranilic acid. This intermediate could then undergo cyclization with various reagents to form the quinazolinone core. organic-chemistry.org The iodine atom at position 3 would be carried through the synthesis, providing a handle for further functionalization of the final quinazolinone product.

Table 2: General Synthesis of Quinazolinones from Anthranilic Acid Derivatives

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Amidation | Acetic Anhydride, reflux | Forms a 2-acetamido-benzoic acid intermediate. nih.gov |

| 2. Cyclization | Amine (R-NH₂), dehydrating agent (e.g., PCl₃) | Condensation with an amine to form the N-substituted quinazolinone ring. nih.gov |

Hypervalent iodine compounds are environmentally friendly oxidizing agents used in a vast array of organic transformations. acs.orgorganic-chemistry.orgnih.gov The most well-known examples of this class, 2-Iodosobenzoic acid (IBA) and 2-Iodoxybenzoic acid (IBX), are synthesized by the oxidation of 2-iodobenzoic acid. nih.govwikipedia.orgorientjchem.org

The synthesis proceeds by oxidizing the iodine atom of 2-iodobenzoic acid, typically using an oxidant like Oxone®. orientjchem.orgnih.govresearchgate.net The adjacent carboxylic acid group serves as an internal ligand, leading to the formation of a stable, cyclic hypervalent iodine structure. nih.gov

It is crucial to note that this compound is not a direct precursor to the common reagents 2-iodosobenzoic acid or 2-iodoxybenzoic acid. The nomenclature indicates the iodine is at position 2 in these reagents. However, this compound could theoretically be oxidized at its own iodine atom (at position 3) to produce a different hypervalent iodine reagent: 2-bromo-3-iodosobenzoic acid or 2-bromo-3-iodoxybenzoic acid. The presence of a substituent at the ortho position to the iodine atom (the 2-bromo group in this case) may influence the stability and reactivity of the resulting hypervalent iodine species. Research has shown that steric effects from ortho-substituents can interfere in the formation of some cyclic hypervalent iodine compounds. nih.gov

Synthesis of Advanced Intermediates

The ability to undergo selective, sequential reactions makes this compound a valuable starting point for the synthesis of advanced intermediates, which are complex molecules that are themselves precursors to high-value final products like pharmaceuticals. nih.govuab.cat

In medicinal chemistry and drug discovery, the rapid synthesis of a library of related compounds (analogues) is essential for optimizing biological activity. Halogenated aromatic compounds like this compound are ideal for this purpose. nbinno.com They serve as scaffolds onto which various molecular fragments can be attached using robust and high-yielding cross-coupling reactions.

For example, the synthesis of a potential therapeutic agent might involve a Suzuki coupling at the iodine position to introduce one aryl group, followed by a Buchwald-Hartwig amination at the bromine position to add a complex amine, and finally, an amide coupling at the carboxylic acid. This modular approach allows medicinal chemists to quickly generate dozens of analogues by simply changing the boronic acid, amine, or other coupling partners in each step. While specific drugs derived directly from this compound are not prominently cited, similar dihalogenated aromatic acids are widely used in the synthesis of complex molecules, such as intermediates for antiviral medications. google.com

Precursor for Catalytic Systems

In transition metal catalysis, particularly with palladium, the performance of the catalyst is heavily dependent on the ligands coordinated to the metal center. These ligands influence the catalyst's stability, solubility, and reactivity, and are crucial for facilitating key elementary steps like oxidative addition and reductive elimination. While not extensively documented as a standalone ligand, the structure of this compound offers features that are theoretically applicable to the development of precursors for catalytic systems.

The carboxylate group can coordinate to a metal center, positioning the aryl scaffold in the catalyst's coordination sphere. The electronic properties of the catalyst could then be fine-tuned by the ortho-bromo and meta-iodo substituents. This concept is foundational to the in-situ generation of active catalysts, where a ligand precursor is combined with a metal precursor. matthey.com Stoichiometric organopalladium complexes, known as oxidative addition complexes (OACs), can be synthesized from aryl halides and serve as stable, well-defined precursors for cross-coupling reactions, offering an alternative to the in-situ generation of catalysts from less stable components. mit.edu A molecule like this compound could potentially form such a palladacycle or OAC, which would then serve as a precursor to an active catalytic species. mit.edu

Interactive Table: Common Palladium Precursors for Catalyst Generation

| Precursor Name | Chemical Formula | Common Applications |

|---|---|---|

| Palladium(II) Acetate | Pd(OAc)₂ | Heck, Suzuki, and Buchwald-Hartwig reactions |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Source of Pd(0) for various cross-coupling reactions |

| Bis(triphenylphosphine)palladium(II) Dichloride | PdCl₂(PPh₃)₂ | Sonogashira and Suzuki reactions |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | Pd(dppf)Cl₂ | Suzuki and Negishi couplings, particularly for challenging substrates |

Synthesis of Macrocycles

Macrocycles, cyclic molecules with rings of 12 or more atoms, are prevalent in natural products and pharmaceuticals due to their ability to bind to challenging biological targets with high affinity and selectivity. nih.gov The synthesis of these large rings is a significant challenge, often requiring strategies that use pre-functionalized building blocks to control the cyclization step. nih.gov this compound is an ideal starting scaffold for a convergent macrocycle synthesis due to the differential reactivity of its three functional groups.

A plausible strategy involves the sequential, site-selective functionalization of the C-I and C-Br bonds using palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The more reactive carbon-iodine bond can be coupled first with one end of a long, flexible linker via a Sonogashira or Suzuki reaction. Subsequently, the carbon-bromine bond can be reacted with the other end of the linker, or with a second component, in a separate cross-coupling step. The final ring-closing step, macrolactonization, can then be achieved by forming an ester bond between the carboxylic acid and a terminal hydroxyl group on the attached linker. nih.gov This controlled, stepwise approach allows for the precise construction of complex macrocyclic architectures.

Interactive Table: Hypothetical Synthesis of a Macrocycle using this compound

| Step | Reaction Type | Reactive Site on Benzoic Acid | Description |

|---|---|---|---|

| 1 | Sonogashira Coupling | C-I (Position 3) | Selective coupling of a terminal alkyne on a bifunctional linker to the more reactive C-I bond. |

| 2 | Suzuki Coupling | C-Br (Position 2) | Coupling of a boronic acid on a second linker component to the C-Br bond. |

| 3 | Macrolactonization (e.g., Yamaguchi) | -COOH (Position 1) | Intramolecular esterification between the carboxylic acid and a terminal alcohol on the linker to close the ring. nih.gov |

Regioselective Functionalization of Complex Molecules

Directed Aryl Halide Functionalization

One of the most powerful applications of this compound is in directed synthesis, where reactions are guided to a specific location on the molecule. This is possible due to the significant difference in reactivity between aryl iodides and aryl bromides in many transition metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) center is substantially faster than the oxidative addition of the C-Br bond. researchgate.net

This reactivity difference allows for the selective functionalization of the C-3 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations. For example, a Suzuki-Miyaura reaction can be performed under carefully controlled conditions to couple an arylboronic acid exclusively at the C-I bond. nih.gov The resulting 2-bromo-3-arylbenzoic acid can then be subjected to a second, different cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C-Br bond, enabling the synthesis of highly substituted, non-symmetrical biaryl compounds and other complex structures.

Interactive Table: Relative Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Ar-I | Fastest (~10³) | ~65 |

| Ar-Br | Intermediate (~1) | ~81 |

| Ar-Cl | Slowest (~10⁻³) | ~96 |

Ortho-Directed Functionalization Strategies

The carboxylic acid group is a powerful directing group in C-H functionalization chemistry. nih.gov In the case of this compound, the carboxyl group can direct reactions to its ortho position, C-6. This process, often termed ortho-metalation or ortho-C-H activation, typically involves the deprotonation of the carboxylic acid to form a carboxylate. This carboxylate then acts as a chelating director, binding to a metal catalyst (such as palladium or rhodium) and delivering it to the adjacent C-H bond. nih.govacs.org

This chelation assistance lowers the activation energy for C-H bond cleavage, allowing for the selective introduction of new functional groups at the C-6 position. For instance, palladium-catalyzed ortho-arylations can be performed using aryl iodides to form complex tri-substituted benzoic acid derivatives. researchgate.net This strategy is particularly valuable as it functionalizes a typically unreactive C-H bond, bypassing the need for pre-installed functional groups at that position and offering a highly efficient route to increase molecular complexity. The steric hindrance from the adjacent bromine atom can influence the efficiency of this transformation. nih.gov

Selective Introduction of Halogens

The synthesis of this compound itself is an exercise in the selective introduction of halogens onto an aromatic ring. The regiocontrolled synthesis of such a specifically substituted pattern requires careful strategic planning, as direct halogenation of benzoic acid would lead to a mixture of products, primarily at the meta position due to the electron-withdrawing nature of the carboxyl group. doubtnut.comijisrt.com

A common strategy to achieve the 2,3-dihalo substitution pattern involves a multi-step sequence. For example, one could start with 2-bromobenzoic acid. The carboxylic acid group can then be used as a directing group for ortho-lithiation at the C-6 position. acs.org However, to achieve substitution at C-3, a different approach is needed, often starting from a precursor with the correct substitution pattern. An alternative route involves a Sandmeyer-type reaction starting from an appropriately substituted aniline (B41778), such as 3-amino-2-bromobenzoic acid. Diazotization of the amino group followed by treatment with an iodide source (e.g., potassium iodide) would selectively introduce the iodine at the C-3 position. orgsyn.org Such methods are crucial for preparing specifically halogenated building blocks that are not accessible through direct electrophilic substitution. google.com

Exploration of 2 Bromo 3 Iodobenzoic Acid Derivatives in Medicinal Chemistry and Advanced Materials

Design and Synthesis of Bioactive Molecules

The strategic design of new drugs often relies on core structures that can be systematically modified to optimize biological activity. Halogenated benzoic acid derivatives serve as crucial intermediates in the synthesis of more complex molecules. The bromine and iodine substituents on the benzene (B151609) ring significantly influence the biological activity and reactivity of these compounds, making them valuable starting points for creating diverse chemical libraries.

The utility of dihalogenated benzoic acids is notable in the development of targeted therapies. For example, 4-bromo-3-iodobenzoic acid, a positional isomer of the title compound, has been used as a critical precursor in the synthesis of kinase inhibitors. Kinases are a class of enzymes often implicated in cancer and inflammatory diseases, making them a prime target for drug development. Furthermore, such scaffolds have been employed in creating boronate-containing therapeutics. The ability to use the halogen atoms for various coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex biaryl structures, which are common motifs in pharmacologically active compounds.

A significant area of research involves the synthesis of acylhydrazones, a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov Researchers have synthesized novel series of acylhydrazones by starting with hydrazides of 2-, 3-, or 4-iodobenzoic acid and condensing them with various aldehydes. nih.govnih.gov This straightforward synthesis yields compounds with the characteristic –CO–NH–N=CH– moiety, which is central to their bioactivity. nih.gov